2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-N-((S)-1-phenylethyl)acetamide is a complex organic compound characterized by its unique dispiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-N-((S)-1-phenylethyl)acetamide typically involves multiple steps The process begins with the preparation of the adamantane and trioxolane moieties, followed by their coupling to form the dispiro structure
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing advanced purification techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-N-((S)-1-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: This reaction can reduce specific functional groups, leading to different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to create analogs of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-N-((S)-1-phenylethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique structure and properties.
Industry: It is used in the development of new materials and chemical processes, benefiting from its stability and reactivity.
Wirkmechanismus
The mechanism by which 2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-N-((S)-1-phenylethyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3R,5R,7R)-5’,5’-DiMethylspiro[adamantane-2,2’-[1,3]dioxan]-6-one: This compound shares a similar adamantane-based structure but differs in its functional groups and overall reactivity.
Other Adamantane Derivatives: Various derivatives of adamantane exhibit different properties and applications, providing a basis for comparison.
Uniqueness
2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-N-((S)-1-phenylethyl)acetamide is unique due to its dispiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C26H35NO4 |
---|---|
Molekulargewicht |
425.6 g/mol |
InChI |
InChI=1S/C26H35NO4/c1-17(21-7-3-2-4-8-21)27-24(28)15-18-6-5-9-25(16-18)29-26(31-30-25)22-11-19-10-20(13-22)14-23(26)12-19/h2-4,7-8,17-20,22-23H,5-6,9-16H2,1H3,(H,27,28)/t17-,18-,19?,20?,22?,23?,25+,26?/m0/s1 |
InChI-Schlüssel |
PPKKORONTYQVRJ-ZOQORVQDSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C[C@@H]2CCC[C@@]3(C2)OC4(C5CC6CC(C5)CC4C6)OO3 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2CCCC3(C2)OC4(C5CC6CC(C5)CC4C6)OO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.